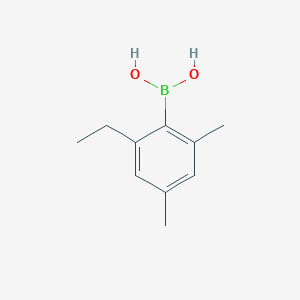
(2-乙基-4,6-二甲苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Ethyl-4,6-dimethylphenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a type of boronic acid, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids like “(2-Ethyl-4,6-dimethylphenyl)boronic acid” often involves the use of boron reagents in Suzuki–Miyaura coupling . This process is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of alkyl boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis
Boronic acids like “(2-Ethyl-4,6-dimethylphenyl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the use of a palladium catalyst to form new carbon-carbon bonds . Protodeboronation of alkyl boronic esters is another chemical reaction involving boronic acids .科学研究应用
四芳基五硼酸酯的形成和化学性质
源自芳基硼酸反应的四芳基五硼酸酯表现出显着的化学性质,包括平滑水解产生特定的硼酸酯结构。这些化合物因其形成、结构和化学反应性而受到研究,这对于理解硼酸衍生物在复杂化学系统中的反应性至关重要 (Nishihara, Nara, & Osakada, 2002)。
催化和聚合
芳基硼酸作为烯烃聚合新型催化剂的开发中的关键组成部分。对带有二苯基苯胺部分的镍(II)和钯(II)二亚胺配合物的研究(通过芳基硼酸的 Suzuki 交叉偶联制备)说明了这些化合物在聚合过程中的潜力。这突出了硼酸在促进重要的化学转化中的作用,这对材料科学和工业化学至关重要 (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001)。
大环化学和硼酸酯
由芳基硼酸制备大环化合物和二聚硼酸酯突出了这些化合物形成复杂结构的用途,这些结构在客体-主体化学、分子识别和传感器技术中具有潜在应用。本研究展示了如何使用硼酸来构建具有特定化学功能的复杂分子结构 (Fárfan, Höpfl, Barba, Ochoa, Santillán, Gómez, & Gutiérrez, 1999)。
铃木-宫浦偶联增强
钯前催化剂的开发用于快速铃木-宫浦偶联反应,特别是对于多氟苯基和 2-杂芳基硼酸等具有挑战性的底物,代表了合成化学的重大进步。本研究强调了硼酸在提高交叉偶联反应效率中的关键作用,交叉偶联反应是有机合成中的基石技术 (Kinzel, Zhang, & Buchwald, 2010)。
作用机制
Target of Action
The primary target of (2-Ethyl-4,6-dimethylphenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The Suzuki-Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by (2-Ethyl-4,6-dimethylphenyl)boronic acid . This reaction is significant in the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
The compound’s success in the suzuki-miyaura coupling reaction is attributed to its stability, ease of preparation, and environmentally benign nature . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This leads to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of (2-Ethyl-4,6-dimethylphenyl)boronic acid is influenced by environmental factors such as the presence of a metal catalyst (typically palladium) and the reaction conditions . The Suzuki-Miyaura coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions .
安全和危害
While specific safety and hazard information for “(2-Ethyl-4,6-dimethylphenyl)boronic acid” is not available from the search results, it is generally recommended to avoid breathing mist, gas or vapours of boronic acids, and to avoid contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .
未来方向
The future directions for the use of “(2-Ethyl-4,6-dimethylphenyl)boronic acid” and other boronic acids could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the use of boronic acids in Suzuki–Miyaura coupling reactions continues to be a significant area of research .
属性
IUPAC Name |
(2-ethyl-4,6-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-4-9-6-7(2)5-8(3)10(9)11(12)13/h5-6,12-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDVFVYOPFWZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1CC)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415578-24-3 |
Source


|
| Record name | (2-ethyl-4,6-dimethylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
amino]propyl})amine](/img/structure/B2916133.png)
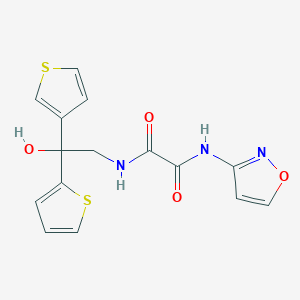


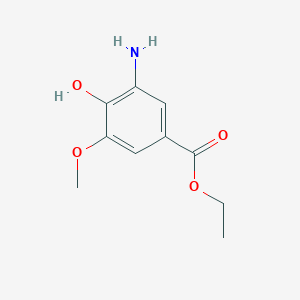

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916146.png)
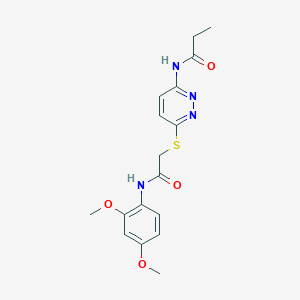
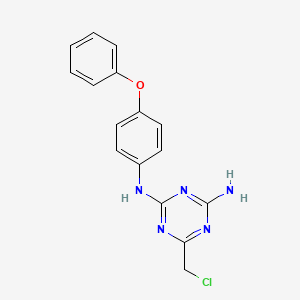
![[1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B2916151.png)

![N-(3-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916153.png)